molecular formula CCl2OS B1359946 Chlorocarbonylsulfenyl chloride CAS No. 2757-23-5

Chlorocarbonylsulfenyl chloride

Cat. No. B1359946
CAS RN: 2757-23-5
M. Wt: 130.98 g/mol
InChI Key: MNOALXGAYUJNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorocarbonylsulfenyl chloride is a chemical compound with the formula ClCOSCl. It is a yellow liquid that fumes in moist air . It has been used in the preparation of various sulfur heterocycles and other compounds .


Synthesis Analysis

The synthesis of Chlorocarbonylsulfenyl chloride has been described in various studies. For instance, it has been used in the preparation of 5-(1,2,3,4-tetra-O-acetyl-alpha-D-xylopyranos-5 S - C -yl)-1,3,4-oxathiazol-2-one . Another study describes the preparation of [18O]‐chlorocarbonylsulfenyl chloride .


Molecular Structure Analysis

The molecular structure of Chlorocarbonylsulfenyl chloride has been studied using various techniques. A study published in the Journal of Labelled Compounds and Radiopharmaceuticals describes the preparation of [18O]‐chlorocarbonylsulfenyl chloride . Another study found that gaseous chlorocarbonylsulfenyl chloride has a major conformer with the chlorine atoms anti to each other .


Chemical Reactions Analysis

Chlorocarbonylsulfenyl chloride has been used in various chemical reactions. For instance, it has been used in the preparation of 5-(1,2,3,4-tetra-O-acetyl-alpha-D-xylopyranos-5 S - C -yl)-1,3,4-oxathiazol-2-one . It has also been used in the preparation of fluorinated oxathialones .


Physical And Chemical Properties Analysis

Chlorocarbonylsulfenyl chloride is a yellow liquid that fumes in moist air . It has a refractive index of 1.517 (lit.) and a boiling point of 98 °C (lit.). The density of Chlorocarbonylsulfenyl chloride is 1.552 g/mL at 25 °C (lit.) .

Scientific Research Applications

Molecular Structure and Conformation

Chlorocarbonylsulfenyl chloride has been studied for its molecular structure and conformation. Electron diffraction investigations at 35°C revealed that the major conformer has chlorine atoms positioned anti to each other. This research provides fundamental insights into the molecular architecture of chlorocarbonylsulfenyl chloride, which is essential for understanding its reactivity and potential applications in various fields (Shen & Hagen, 1985).

Heterocyclization Reactions

In the realm of synthetic chemistry, chlorocarbonylsulfenyl chloride has been utilized in novel heterocyclization reactions. It reacts with 1-alkylidene-4-phenylthiosemicarbazones to yield 1,2,4-triazolines, and with 1-arylidene-4-phenylthiosemicarbazones to afford 1,2,4-dithiazolidines. This showcases its versatility in synthesizing heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Kabashima, Okawara, Yamasaki, & Furukawa, 1991).

Isotopic Enrichment

Chlorocarbonylsulfenyl chloride has been used in the preparation of isotopically enriched compounds, such as [18O]-chlorocarbonylsulfenyl chloride. The process involves a series of steps starting with the [18O]-hydrolysis of 2-ethyl-1,3-dioxolane. This application is significant in the field of isotopic labeling, which is crucial for tracing chemical reactions and studying mechanism pathways (Mott, Eastep, Słomczyńska, & Bárány, 1984).

Synthesis of Chlorosulfenylated Carbonic Acid Derivatives

Research has been conducted on the synthesis of chlorocarbonylsulfenyl chloride and its imino analogs. The chemical behavior of these bifunctional compounds has been explored, particularly in synthesizing five-membered heterocycles containing sulfur, oxygen, and/or nitrogen. This application is important in the development of new chemical entities with potential industrial and medicinal applications (Zumach & Kuhle, 1970).

Coulomb Explosion Dynamics

The Coulomb explosion dynamics of chlorocarbonylsulfenyl chloride following strong field ionization have been studied, showcasing its use in advanced physical chemistry experiments. These studies help in understanding the molecular dissociation processes under extreme conditions, which is valuable for research in fields like mass spectrometry and nuclear chemistry (Cooper, Alavi, Li, Lee, & Suits, 2021).

Safety And Hazards

Chlorocarbonylsulfenyl chloride is classified as a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Relevant Papers

Several papers have been published on Chlorocarbonylsulfenyl chloride. For instance, a paper titled “Coulomb Explosion Dynamics of Chlorocarbonylsulfenyl Chloride” discusses the Coulomb explosion dynamics following strong field ionization of chlorocarbonylsulfenyl chloride . Another paper titled “Regioselective Cyclocondensations of Chlorocarbonylsulfenyl Chloride with Hydrazones: Effective Synthesis of a Class of Sulfur and Nitrogen Containing Heterocycles with ‐COS‐ Linkage” discusses the regioselective cyclocondensations of Chlorocarbonylsulfenyl chloride with hydrazones .

properties

IUPAC Name

S-chloro chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2OS/c2-1(4)5-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOALXGAYUJNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(SCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181970
Record name (Chlorothio)formyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorocarbonylsulfenyl chloride

CAS RN

2757-23-5
Record name (Chlorocarbonyl)sulfenyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2757-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chlorothio)formyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chlorothio)formyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chlorothio)formyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chlorocarbonylsulfenyl chloride was prepared by a literature procedure. A mixture of 784.9 g (4.22 mol) of trichloromethanesulfenyl chloride and 76 g (4.22 mol) of water dissolved in 886 ml of concentrated H2SO4 was stirred at 45°-50° for 1 hour in a 51. flask, at which time the initially-copious HC1 evolution had ceased. (Foaming presented problems in the beginning.) The mixture was transferred to a separatory funnel, and after 15 minutes, the layers were separated. The top, fluid layer, which amounted to 404.3 g (3.08 mol, 73% yield) of fairly pure chlorocarbonylsulfenyl chloride, was added to 373 g (3.08 mol) of benzamide in 1 1. of toluene in a 5 1. flask fitted with stirrer and reflux condenser. The mixture was stirred vigorously and was heated gently to 58°. A mildly exothermic reaction carried the temperature to 65° with foaming and vigorous gas evolution. The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours, and at 110° for 0.75 hours, at which time gas evolution had ceased. The reaction mixture was concentrated under vacuum to 1.5 mm and 90°. The residue was heated with 650 ml of methylcyclohexane; the mixture was treated with charcoal, filtered, and allowed to cool. The resultant solid was recrystallized from 650 ml of methylcyclohexane, heated to 75 (charcoal treatment and filtration) to give 375 g of very pale yellow solid, 5-phenyl-1,3,4 -oxathiazol-2-one, m.p. 64°-67°. An additional 27.2 g of product, m.p. 64°-67°, was obtained from the filtrates. The total yield, 412.2 g, corresponds to 75% of the theoretical amount.
Quantity
784.9 g
Type
reactant
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
886 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorocarbonylsulfenyl chloride
Reactant of Route 2
Chlorocarbonylsulfenyl chloride

Citations

For This Compound
265
Citations
GA Cooper, ST Alavi, W Li, SK Lee… - The Journal of Physical …, 2021 - ACS Publications
The Coulomb explosion dynamics following strong field ionization of chlorocarbonylsulfenyl chloride was studied using multimass coincidence detection and covariance imaging …
Number of citations: 8 pubs.acs.org
HC Hansen, A Senning - Organic Preparations and Procedures …, 1985 - Taylor & Francis
… tion of see-alkyl chloride from the rearranged product 91 leads to the (alky1dithio)carbonyl chloride 92 which upon further chlorination gives chlorocarbonylsulfenyl chloride, Cl-(C=O)-…
Number of citations: 9 www.tandfonline.com
SS Moon, DY Oh - Journal of the Korean Chemical Society, 1983 - koreascience.kr
… dropwise with vigrous stirrin용 for one hour at 15~25C to a solution of 3.8g (0.029 mole) of IV in 50mZ of benzene, care being taken to ensure a little chlorocarbonylsulfenyl chloride was …
Number of citations: 3 koreascience.kr
S Kabashima, T Okawara, T Yamasaki… - Journal of …, 1991 - Wiley Online Library
… Chlorocarbonylsulfenyl chloride is also expected to behave analogously toward … We report here a new heterocyclization of chlorocarbonylsulfenyl chloride (2) with thiosemicarbazones 1…
Number of citations: 11 onlinelibrary.wiley.com
NB Islam, H Kwart - Journal of Chemical and Engineering Data, 1985 - ACS Publications
… also synthesized by reacting chlorocarbonylsulfenyl chloride with amides. … amide in 150mL of toluene was heated to reflux and 0.5 mol of chlorocarbonylsulfenyl chloride was …
Number of citations: 2 pubs.acs.org
AM Schrader, AL Schroll, G Barany - The Journal of Organic …, 2011 - ACS Publications
… A 2 M solution of N,2,6-trimethylaniline (0.5 mL, 2.0 equiv) in CDCl 3 was added slowly to a solution of chlorocarbonylsulfenyl chloride (4) (42 μL, 0.5 mmol) in CDCl 3 (0.5 mL) at 4 C …
Number of citations: 10 pubs.acs.org
DM Manidhar, K Uma Maheswara Rao… - Research on Chemical …, 2012 - Springer
… The method comprises two steps—reaction of an alkyl/aryl amine with chlorocarbonylsulfenyl chloride in a non-polar solvent to produce an alkyl/arylcarbonylsulfenyl chloride, then …
Number of citations: 5 link.springer.com
EO John, MS Jean'ne - Journal of fluorine chemistry, 1987 - Elsevier
… esters, a chlorocarbonylhexafluoroisopropylidenimino sulfenate, and a 5-tri-fluoromethyl-2-oxo-1,3,4-oxathiazole were synthesized by reacting chlorocarbonylsulfenyl chloride with R f C…
Number of citations: 7 www.sciencedirect.com
AW Mott, SJ Eastep, U Słomczynska… - Journal of Labelled …, 1984 - Wiley Online Library
[ 18 O]‐Chlorocarbonylsulfenyl chloride with an isotopic purity of 92% was prepared in three steps starting with the [ 18 O]‐hydrolysis of 2‐ethyl‐1,3‐dioxolane to [ 18 O]‐propanal, …
Q Shen, K Hagen - Journal of molecular structure, 1985 - Elsevier
Gaseous chlorocarbonylsulfenyl chloride, ClSCOCl, has been investigated at 35C by electron diffraction. The major conformer has the chlorine atoms anti to each other. A small …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.